![molecular formula C26H30ClN5O3 B2709547 N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902933-19-1](/img/new.no-structure.jpg)
N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and isopropoxypropyl groups may enhance its biological activity through various mechanisms.
Molecular Formula
- Molecular Formula : C₁₈H₂₃ClN₄O₂
- Molecular Weight : 366.85 g/mol
Structural Characteristics
- The compound contains a triazole ring fused with a quinazoline structure, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various cancer cell lines by targeting specific proteins involved in cell proliferation and survival. The polo-like kinase 1 (Plk1) has been identified as a promising target due to its role in mitotic regulation and cancer progression. Inhibitors of Plk1 have shown potential in reducing tumor growth in preclinical models.
Inhibition of Plk1
A study explored the structure-activity relationship (SAR) of triazoloquinazolinone derivatives, revealing that modifications to the side chains can significantly affect their inhibitory potency against Plk1. The compound under discussion may share similar inhibitory properties due to its structural analogies.
In Vitro Studies
In vitro assays have demonstrated that triazoloquinazolinone derivatives can effectively inhibit cell proliferation in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) for related compounds have been reported in the low micromolar range, indicating significant potency.
Compound | IC50 (μM) | Target |
---|---|---|
Triazoloquinazolinone A | 4.38 ± 0.41 | Plk1 PBD |
Triazoloquinazolinone B | >50 | Plk1 PBD |
Case Studies
Several studies highlight the potential of triazoloquinazolines in cancer therapy:
- Study on Anti-Cancer Activity : A recent study reported that a related triazoloquinazoline compound exhibited significant anti-cancer effects in vitro against breast and lung cancer cell lines, suggesting that modifications to the side chain can enhance selectivity and potency.
- Mechanistic Insights : Research focusing on the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
属性
CAS 编号 |
902933-19-1 |
---|---|
分子式 |
C26H30ClN5O3 |
分子量 |
496.01 |
IUPAC 名称 |
N-[2-(4-chlorophenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C26H30ClN5O3/c1-18(2)35-17-5-16-31-25(34)21-6-3-4-7-22(21)32-23(29-30-26(31)32)12-13-24(33)28-15-14-19-8-10-20(27)11-9-19/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,28,33) |
SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。